![molecular formula C26H18O4 B14599992 1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione CAS No. 59426-87-8](/img/structure/B14599992.png)
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione is a complex organic compound with a unique structure that includes two methoxyphenyl groups attached to a cyclopentaindene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methoxybenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst can yield the desired cyclopentaindene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione involves its interaction with specific molecular targets. For instance, its potential biological activities may be mediated through the inhibition of certain enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Anisindione: Another related compound known for its anticoagulant properties.
Uniqueness
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and potential applications. Its structure allows for a diverse range of chemical modifications, making it a versatile compound in various research fields.
Propiedades
Número CAS |
59426-87-8 |
|---|---|
Fórmula molecular |
C26H18O4 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
1,3-bis(4-methoxyphenyl)cyclopenta[a]indene-2,4-dione |
InChI |
InChI=1S/C26H18O4/c1-29-17-11-7-15(8-12-17)21-23-19-5-3-4-6-20(19)25(27)24(23)22(26(21)28)16-9-13-18(30-2)14-10-16/h3-14H,1-2H3 |
Clave InChI |
DUCLQBZDDKGOLS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C3=C(C2=O)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



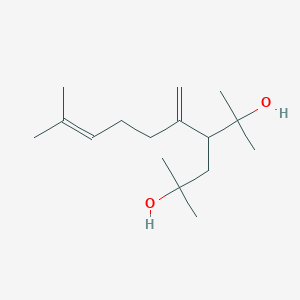
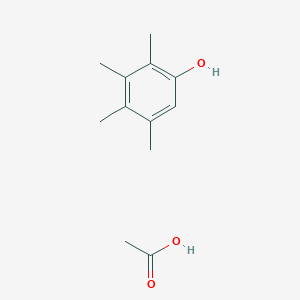

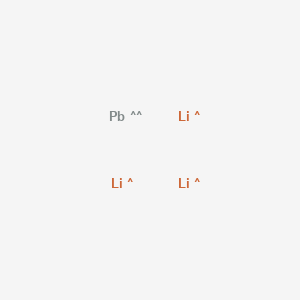
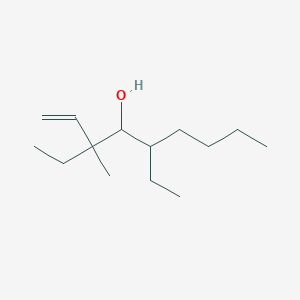
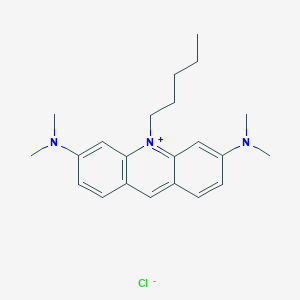


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)](/img/structure/B14599956.png)

![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)

